molecular formula C6H5N5O3 B4900026 5-methyl-2-nitro-6H-[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile

5-methyl-2-nitro-6H-[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile

Cat. No.: B4900026
M. Wt: 195.14 g/mol
InChI Key: PHIVGWNCXKBLCJ-UHFFFAOYSA-N
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Description

5-methyl-2-nitro-6H-[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile is a heterocyclic compound that contains both oxazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-nitro-6H-[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable nitrile and nitro compound under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-nitro-6H-[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions, such as temperature and solvent, are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives, which can further undergo substitution reactions to form a variety of compounds .

Scientific Research Applications

5-methyl-2-nitro-6H-[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-methyl-2-nitro-6H-[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-nitro-6H-[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile is unique due to its combination of oxazole and triazole rings, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings .

Properties

IUPAC Name

5-methyl-2-nitro-6H-[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3/c1-6(2-7)3-10-5(14-6)8-4(9-10)11(12)13/h3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIVGWNCXKBLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=NC(=N2)[N+](=O)[O-])O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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